2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
This compound is a structurally complex molecule featuring a hybrid heterocyclic scaffold combining imidazo[1,2-c]quinazoline, phenylpiperazine, sulfamoylphenyl, and acetamide moieties. Its design integrates pharmacophores known for targeting enzymes such as carbonic anhydrases (CAs) and kinase pathways . Key structural attributes include:
- 4-Phenylpiperazine tail: Enhances solubility and modulates receptor selectivity via hydrophobic and hydrogen-bonding interactions .
- Sulfamoylphenyl-ethylacetamide side chain: Serves as a zinc-binding group (ZBG) in CA inhibition, analogous to sulfonamide-based CA inhibitors .
Synthetic routes for analogous compounds often involve coupling reactions (e.g., diazonium salt coupling, thioglycolic acid cyclization) and heterocyclic ring formation via cyclocondensation .
Properties
IUPAC Name |
2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N7O5S2/c33-46(43,44)24-12-10-22(11-13-24)14-15-34-28(40)21-45-32-36-26-9-5-4-8-25(26)30-35-27(31(42)39(30)32)20-29(41)38-18-16-37(17-19-38)23-6-2-1-3-7-23/h1-13,27H,14-21H2,(H,34,40)(H2,33,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGTYSHJNXDMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its interactions with various biological targets, synthesis methods, and notable research findings.
Chemical Structure
The structure of the compound features multiple functional groups, including:
- An imidazoquinazoline core
- A piperazine moiety
- A sulfonamide linkage
These structural components are believed to significantly influence the compound's biological activity.
Biological Activity Overview
Initial studies indicate that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Research has shown that derivatives of quinazoline compounds often display cytotoxic effects against various cancer cell lines. For instance, certain analogs have demonstrated significant inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Properties :
- Antioxidant Activity :
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazoquinazoline core.
- Introduction of the piperazine moiety.
- Coupling with the sulfonamide and acetamide groups.
Case Studies and Research Findings
Here are some specific findings from recent studies:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Core Heterocycles: The imidazoquinazolinone core in the target compound distinguishes it from simpler benzothiazole (BZ-IV) or thiadiazole derivatives . This scaffold may enhance binding to hydrophobic enzyme pockets, similar to benzo[b][1,4]oxazin-3(4H)-one derivatives . Sulfanyl linker: Unique to the target compound, this group may improve metabolic stability compared to ether or amine linkers in analogs like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide .
Enzyme Selectivity: The 4-phenylpiperazine tail in the target compound mirrors the benzhydrylpiperazine in ’s compound, which showed 5-fold selectivity for hCA VII over hCA II . In contrast, simpler sulfamoylphenyl-acetamide derivatives (e.g., ) lack piperazine tails, resulting in broader but less selective activity .
Synthetic Complexity: The target compound’s multi-step synthesis (imidazoquinazolinone formation, piperazine coupling, sulfanyl incorporation) likely results in lower yields compared to single-heterocycle analogs like BZ-IV (65–78% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
